molecular formula C20H23N5O4 B11556891 N-cyclohexyl-N-methyl-4-nitro-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}aniline

N-cyclohexyl-N-methyl-4-nitro-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}aniline

Cat. No.: B11556891
M. Wt: 397.4 g/mol
InChI Key: LYIRXWXQQTUXKV-KGENOOAVSA-N
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Description

N-CYCLOHEXYL-N-METHYL-4-NITRO-2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE is a complex organic compound known for its unique chemical structure and properties This compound features a cyclohexyl group, a methyl group, and two nitro groups attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N-METHYL-4-NITRO-2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexylamine with methyl iodide to form N-cyclohexyl-N-methylamine. This intermediate is then reacted with 4-nitrobenzaldehyde to form the corresponding Schiff base. The final step involves the reaction of the Schiff base with 4-nitrophenylhydrazine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N-METHYL-4-NITRO-2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas and palladium on carbon.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon.

    Reduction: Potassium permanganate.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

N-CYCLOHEXYL-N-METHYL-4-NITRO-2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N-METHYL-4-NITRO-2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-N-methyl-4-nitroaniline: Similar structure but lacks the hydrazine moiety.

    N-Methyl-4-nitroaniline: Lacks the cyclohexyl group and hydrazine moiety.

    4-Nitrophenylhydrazine: Contains the hydrazine moiety but lacks the cyclohexyl and methyl groups.

Uniqueness

N-CYCLOHEXYL-N-METHYL-4-NITRO-2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE is unique due to the presence of both cyclohexyl and hydrazine moieties, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-4-nitro-2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]aniline

InChI

InChI=1S/C20H23N5O4/c1-23(17-5-3-2-4-6-17)20-12-11-19(25(28)29)13-15(20)14-21-22-16-7-9-18(10-8-16)24(26)27/h7-14,17,22H,2-6H2,1H3/b21-14+

InChI Key

LYIRXWXQQTUXKV-KGENOOAVSA-N

Isomeric SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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